

# Commercial Suppliers and Technical Guide for 5-Bromobenzo[b]thiophene-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromobenzo[b]thiophene-2-carbaldehyde

**Cat. No.:** B134394

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **5-Bromobenzo[b]thiophene-2-carbaldehyde** is a key building block in the synthesis of a wide range of heterocyclic compounds. Its utility in creating complex molecular architectures makes it a valuable reagent in the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key specifications, and a detailed experimental protocol for a common synthetic application.

## Commercial Availability

A number of chemical suppliers offer **5-Bromobenzo[b]thiophene-2-carbaldehyde** (CAS No. 7312-18-7). Researchers can procure this compound from various sources, ensuring a stable supply for ongoing research and development projects. Below is a summary of some of the commercial suppliers.

| Supplier                 | Purity/Specification | Storage Conditions                       |
|--------------------------|----------------------|------------------------------------------|
| Santa Cruz Biotechnology | Research Grade       | Refer to Certificate of Analysis         |
| BLD Pharm                | ---                  | Inert atmosphere, 2-8°C[1]               |
| ChemScene                | ≥97%                 | 4°C, stored under nitrogen[2]            |
| TCI                      | ---                  | ---                                      |
| MySkinRecipes            | 96%                  | 2-8°C, Inert Gas[3]                      |
| CookeChem                | 95%                  | Keep in dark place, sealed in dry, 2-8°C |
| CyclicPharma             | NLT 98%              | ---                                      |

## Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Bromobenzo[b]thiophene-2-carbaldehyde**.

| Property          | Value                                       |
|-------------------|---------------------------------------------|
| CAS Number        | 7312-18-7[1][4][5]                          |
| Molecular Formula | C <sub>9</sub> H <sub>5</sub> BrOS[1][2][4] |
| Molecular Weight  | 241.10 g/mol [1][2][4]                      |
| Appearance        | Yellow to brown solid                       |
| Melting Point     | >55°C                                       |
| Purity            | Typically >95%                              |

## Application in Suzuki-Miyaura Cross-Coupling Reactions

The benzothiophene scaffold is a significant heterocyclic motif in the fields of medicinal chemistry and materials science, with derivatives exhibiting a range of biological activities,

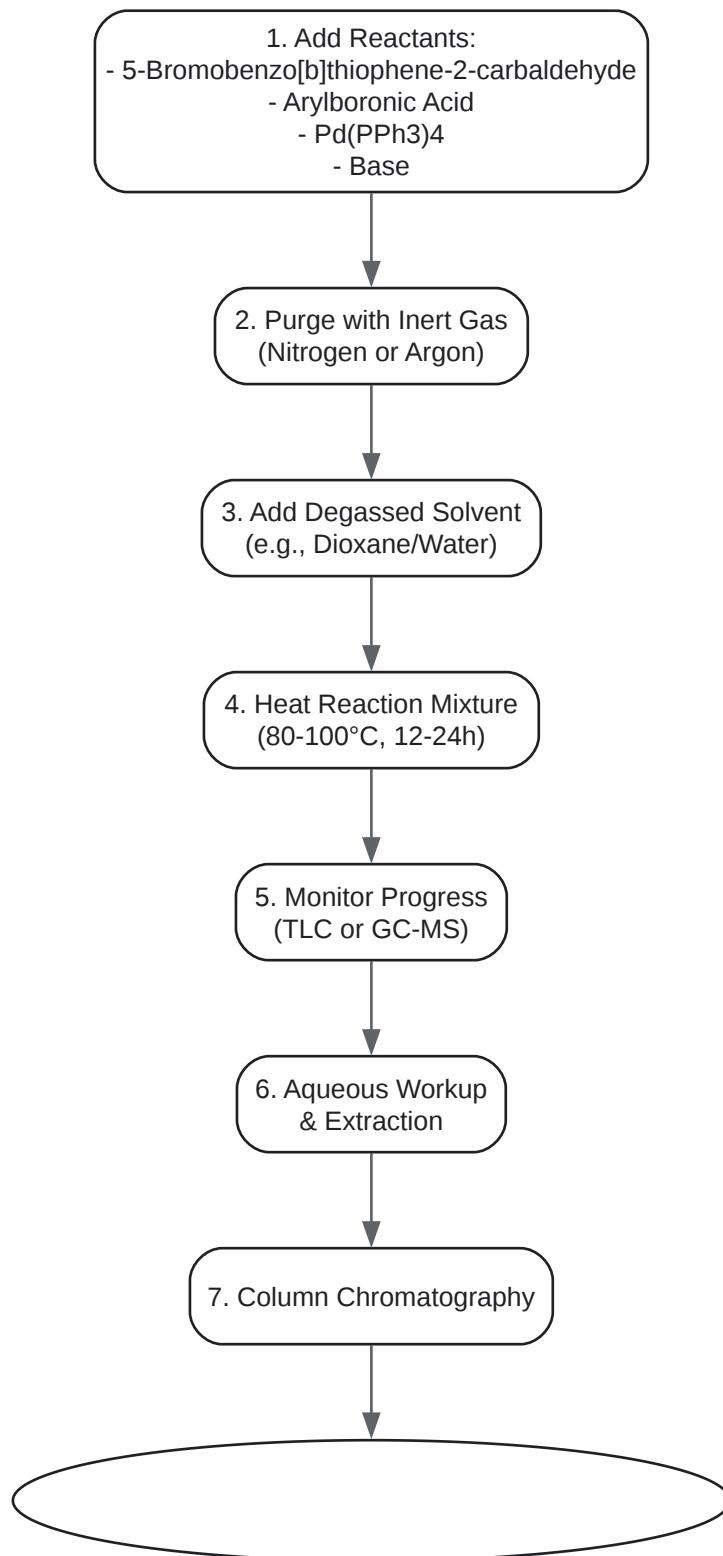
including antimicrobial and anticancer properties. The functionalization of this core structure is pivotal for the development of new therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a potent and versatile method for forging carbon-carbon bonds, providing a direct pathway to introduce aryl and heteroaryl substituents onto the benzothiophene ring.

The products of this reaction, 5-Arylbenzo[b]thiophene-2-carbaldehydes, are valuable intermediates for synthesizing a diverse array of more complex molecules. The aldehyde group acts as a versatile handle for subsequent chemical transformations, such as condensations, oxidations, and reductions, facilitating the creation of compound libraries for screening in drug discovery programs.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction of **5-Bromobenzo[b]thiophene-2-carbaldehyde** with an arylboronic acid. This protocol is adapted from established methodologies for similar brominated thiophene derivatives.

Materials:


- **5-Bromobenzo[b]thiophene-2-carbaldehyde**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (1-5 mol%)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2-3 equivalents)
- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
- Nitrogen or Argon gas for inert atmosphere
- Ethyl acetate or diethyl ether for extraction
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- To a flame-dried round-bottom flask or reaction tube, add **5-Bromobenzo[b]thiophene-2-carbaldehyde** (1 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
- Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 5-arylbenzo[b]thiophene-2-carbaldehyde.

## Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction of **5-Bromobenzo[b]thiophene-2-carbaldehyde**.




[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Coupling Workflow.

# Signaling Pathway in Drug Development

Derivatives of benzo[b]thiophene are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The general mechanism involves the binding of the benzothiophene derivative to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and inhibiting the signaling cascade.

The following diagram illustrates a simplified, hypothetical signaling pathway where a benzo[b]thiophene derivative acts as a kinase inhibitor.



[Click to download full resolution via product page](#)

Caption: Kinase Inhibition by a Benzothiophene Derivative.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7312-18-7|5-Bromobenzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromobenzo[b]thiophene-2-carbaldehyde [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. 5-Bromobenzo[b]thiophene-2-carbaldehyde | CAS 7312-18-7 | TCI JT | 製品詳細 [tci-chemical-trading.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 5-Bromobenzo[b]thiophene-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134394#commercial-suppliers-of-5-bromobenzo-b-thiophene-2-carbaldehyde>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)